(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine
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Overview
Description
®-2-(2,4,6-Trifluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a trifluorophenyl reagent. One common method includes the use of ®-pyrrolidine-2-carboxylic acid as a starting material, which undergoes a nucleophilic substitution reaction with 2,4,6-trifluorobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4,6-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(2,4,6-Trifluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological molecules. The pyrrolidine ring provides structural rigidity and contributes to the compound’s stereochemistry, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,4,6-Trifluorophenyl)pyrrolidine
- 2-(2,4,6-Trifluorophenyl)pyrrolidine
- 2-(2,4,6-Trifluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
®-2-(2,4,6-Trifluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-2-(2,4,6-Trifluorophenyl)pyrrolidine. The presence of the trifluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-(2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-4-7(12)10(8(13)5-6)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
UAQDFIMMCHHIQG-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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